molecular formula C20H18ClNO4 B564970 Indomethacin-d4 Methyl Ester CAS No. 1217064-61-3

Indomethacin-d4 Methyl Ester

Cat. No.: B564970
CAS No.: 1217064-61-3
M. Wt: 375.841
InChI Key: OKHORWCUMZIORR-UGWFXTGHSA-N
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Description

Indomethacin-d4 Methyl Ester is a deuterium-labeled derivative of Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Indomethacin. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin-d4 Methyl Ester involves the deuteration of Indomethacin. The process typically includes the condensation of Indomethacin with an equimolar quantity of an appropriate alcoholic compound in anhydrous dichloromethane, in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired deuterium labeling. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: Indomethacin-d4 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Indomethacin, which are useful in further pharmacological studies .

Scientific Research Applications

Indomethacin-d4 Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Indomethacin-d4 Methyl Ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Uniqueness: Indomethacin-d4 Methyl Ester is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies without altering its biological activity. This makes it an invaluable tool in drug development and research .

Properties

CAS No.

1217064-61-3

Molecular Formula

C20H18ClNO4

Molecular Weight

375.841

IUPAC Name

methyl 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3/i4D,5D,6D,7D

InChI Key

OKHORWCUMZIORR-UGWFXTGHSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC

Synonyms

1-(4-(Chlorobenzoyl-d4))-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester;  Methyl N-(p-Chlorobenzoyl-d4)-2-methyl-5-methoxy-3-indolylacetate;  L 588983-d4; 

Origin of Product

United States

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